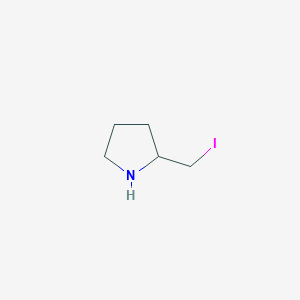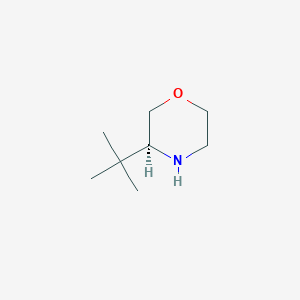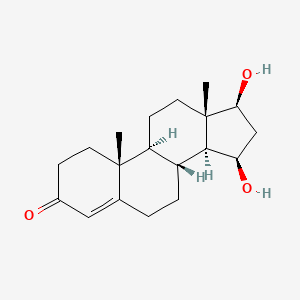
2-(Iodomethyl)pyrrolidine
Übersicht
Beschreibung
2-(Iodomethyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of pyrrolidine and contains an iodine atom attached to a methyl group.
Wissenschaftliche Forschungsanwendungen
Atom-Transfer Cyclization
The compound has been utilized in triethylborane-mediated atom-transfer cyclization. This process involves the synthesis of γ-lactones, where 2-iodo-N-(prop-2-enyl)acetamides undergo iodine atom-transfer cyclization, yielding 4-(iodomethyl)pyrrolidin-2-ones in high yields (Ikeda et al., 1998).
Synthesis of Chiral Pyrrolidines
2-(Iodomethyl)pyrrolidine plays a crucial role in the catalytic enantioselective alkene aminohalogenation/cyclization, leading to the synthesis of chiral 2-iodomethyl pyrrolidines. This process is important for stereocenter formation and the creation of versatile synthetic intermediates (Bovino & Chemler, 2012).
Catalytic Carbon-Carbon Bond Formation
In the presence of cobalt catalysts, 2-(iodomethyl)pyrrolidine undergoes a transformation where the iodine atom is replaced by aryl or alkynyl groups from Grignard reagents. This reaction is significant for synthesizing phenanthroindolizidine alkaloids (Hsu, Ko, & Wu, 2011).
Pyrrolidines Chemistry
Pyrrolidines, including derivatives of 2-(iodomethyl)pyrrolidine, show significant biological effects and are used in medicine and industry. Their synthesis and study are crucial for modern science, particularly in creating new dyes or agrochemical substances (Żmigrodzka et al., 2022).
Iodocyclisation in Homoallylamines
This compound is used in room temperature iodocyclisation of homoallylamines, which results in the formation of functionalized azetidine and pyrrolidine derivatives. This process is significant for stereoselective synthesis and provides insights into the mechanism of azetidine to pyrrolidine isomerisation (Feula et al., 2013).
Interaction with Molecular Iodine
The interaction of pyrrolidine derivatives with molecular iodine has been studied for spectroscopic and structural characterization, contributing to the understanding of the oxidative desulfurization process and ring fusion mechanisms (Chernov'yants et al., 2013).
Eigenschaften
IUPAC Name |
2-(iodomethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELWMVGYJJQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693545 | |
| Record name | 2-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)pyrrolidine | |
CAS RN |
5831-73-2 | |
| Record name | 2-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)







![1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1503073.png)



